Dimethylisopropylsilane

Catalog No.
S1521247
CAS No.
18209-61-5
M.F
C5H13Si
M. Wt
101.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylisopropylsilane

CAS Number

18209-61-5

Product Name

Dimethylisopropylsilane

Molecular Formula

C5H13Si

Molecular Weight

101.24 g/mol

InChI

InChI=1S/C5H13Si/c1-5(2)6(3)4/h5H,1-4H3

InChI Key

KMUIVDDMCZNNEJ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C)C

Canonical SMILES

CC(C)[Si](C)C

DMIS is a colorless liquid known for its non-flammability, low surface tension, and low viscosity []. It demonstrates stability at room temperature but decomposes upon exposure to high temperatures, light, and oxygen [].

The primary use of DMIS lies in the synthesis and modification of silicones, essential components in lubricating oils, sealants, adhesives, coatings, and surface treatment agents []. Its incorporation enhances product gloss, reduces viscosity, and improves weather resistance and chemical stability [].

The industrial preparation of DMIS typically involves silane alkylation. This process reacts monosilane with isopropanol under acidic conditions to yield DMIS [].


Molecular Structure Analysis

DMIS possesses a branched chain structure. It consists of a central silicon atom (Si) bonded to four carbon (C) atoms. Two of these carbons are methyl groups (CH₃), while the third one is an isopropyl group (CH(CH₃)₂) []. The remaining hydrogen (H) atom completes the tetrahedral geometry around the silicon atom [].

A key feature of DMIS is the presence of silicon-carbon (Si-C) bonds. These bonds are stronger than traditional carbon-carbon (C-C) bonds, contributing to the compound's stability and resistance to degradation []. Additionally, the bulky isopropyl group creates steric hindrance, influencing the reactivity of the molecule [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, the primary method for synthesizing DMIS involves silane alkylation. Here's the balanced chemical equation for this reaction []:

SiH₄ + 2(CH₃)₂CHOH (excess) -> (CH₃)₂CHSiH(CH₃)₂ + 2H₂O

Decomposition:

DMIS decomposes upon exposure to harsh conditions like high temperatures, light, or strong oxidizing agents. The exact decomposition products may vary depending on the specific conditions, but they generally include hydrogen gas, hydrocarbons, and silicon oxides [].

Other Relevant Reactions:

Due to its Si-C bonds, DMIS can undergo various substitution and coupling reactions with other organosilicon compounds to create more complex silicone structures used in various applications [].


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available [].
  • Boiling Point: Around 120 °C [].
  • Solubility: Soluble in organic solvents like hexane and toluene [].
  • Density: Around 0.7 g/cm³ (estimated based on similar compounds) [].
  • Viscosity: Low viscosity [].
  • Chemical Stability: Stable at room temperature; decomposes with heat, light, and strong oxidizing agents [].

Organic Synthesis:

  • Precursor for Silylated Compounds: DMIPS can be used as a starting material for the synthesis of various silylated compounds, which are molecules containing a silicon-carbon bond (Si-C). These compounds find applications in diverse fields like organic chemistry, medicinal chemistry, and materials science. For example, DMIPS can be reacted with Grignard reagents or organolithium reagents to produce silylated alcohols, amines, and other functional groups .
  • Hydrosilylation: DMIPS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) reacts with a carbon-carbon double bond (C=C) to form a new silicon-carbon bond and a saturated carbon-carbon single bond (C-C). This reaction is valuable for modifying the structure and properties of organic molecules .

Materials Science:

  • Chemical Vapor Deposition (CVD) Precursor: DMIPS can be used as a precursor for the deposition of thin silicon-containing films through CVD techniques. These films find applications in various fields, including microelectronics, solar cells, and sensors, due to their unique properties like electrical conductivity, thermal stability, and optical characteristics .
  • Silicone Copolymer Synthesis: DMIPS can be co-polymerized with other monomers to form silicone copolymers with tailored properties. These copolymers can be used in various applications, such as sealants, adhesives, and elastomers, depending on their specific composition and structure .

Research in Organosilicon Chemistry:

  • Model Compound: DMIPS can serve as a model compound for studying the reactivity and properties of other organosilicon compounds. This is because it is relatively simple in structure and readily available, allowing researchers to gain insights into the behavior of more complex organosilicones .
  • Study of Si-H Bond Activation: The Si-H bond in DMIPS can be used to study the mechanisms of activation and cleavage of Si-H bonds, which are crucial for various organosilicon reactions. Understanding these processes allows for the development of new and efficient methods for synthesizing and modifying organosilicon compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Dimethylisopropylsilane

Dates

Modify: 2023-08-15

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